2-Ethyl-1,3-benzothiazol-6-amine
Overview
Description
2-Ethylbenzo[d]thiazol-6-amine is a heterocyclic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
2-Ethylbenzo[d]thiazol-6-amine is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Ethylbenzo[d]thiazol-6-amine is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 2-Ethylbenzo[d]thiazol-6-amine’s action primarily involve the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can potentially alleviate symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylbenzo[d]thiazol-6-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
It has been shown that benzothiazole derivatives can interact with various enzymes and proteins . For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The compounds showed inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response .
Cellular Effects
Benzothiazole derivatives have been shown to have anti-tubercular activity, indicating that they may have effects on cellular processes
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, suggesting that they may exert their effects through enzyme inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbenzo[d]thiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl iodide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of 2-Ethylbenzo[d]thiazol-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-Ethylbenzo[d]thiazol-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials such as polymers and dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 6-Methylbenzo[d]thiazol-2-amine
- 6-Chlorobenzo[d]thiazol-2-amine
Uniqueness
2-Ethylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position enhances its lipophilicity and may improve its interaction with biological targets compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-ethyl-1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEXHLHFVASCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348579 | |
Record name | 6-benzothiazolamine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17142-81-3 | |
Record name | 6-benzothiazolamine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-ethyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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